2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
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Description
The compound “2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and a difluoropiperidine group, which is a type of nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and difluoropiperidine rings, as well as the methanesulfonyl group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring, the difluoropiperidine group, and the methanesulfonyl group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzothiazole ring could contribute to its stability, while the difluoropiperidine group could influence its polarity .Mechanism of Action
Target of Action
The primary target of 2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is the histone methyltransferases G9a (EHMT2) and GLP (EHMT1) . These enzymes are responsible for the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ .
Mode of Action
The compound acts as a potent, selective inhibitor of its targets . It binds to the active sites of G9a and GLP, preventing them from catalyzing the methylation of H3K9 . This results in changes to the chromatin structure and affects gene expression .
Biochemical Pathways
The inhibition of G9a and GLP affects the histone methylation pathways . Specifically, it disrupts the methylation of H3K9, which is a key process in the regulation of gene expression . The downstream effects of this disruption can vary depending on the specific genes affected, but it can lead to changes in cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. By inhibiting G9a and GLP, it could potentially alter gene expression patterns in a way that affects cell behavior . For example, in cancer cells, it might suppress the expression of oncogenes or reactivate the expression of tumor suppressor genes .
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2S2/c1-21(18,19)10-4-2-3-9-11(10)16-12(20-9)17-7-5-13(14,15)6-8-17/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGBMOEBGCROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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